![molecular formula C9H13NS B14637687 3-Methyl-2-[(methylsulfanyl)methyl]aniline CAS No. 53334-24-0](/img/structure/B14637687.png)
3-Methyl-2-[(methylsulfanyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-[(methylsulfanyl)methyl]aniline is an organic compound with the molecular formula C9H13NS It is a derivative of aniline, characterized by the presence of a methyl group and a methylsulfanyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloromethyl-3-methylaniline, reacts with a thiolate anion (e.g., sodium methylthiolate) under basic conditions . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-2-[(methylsulfanyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
3-Methyl-2-[(methylsulfanyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for pharmaceuticals, agrochemicals, and dyes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-[(methylsulfanyl)methyl]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The aromatic ring can engage in π-π interactions with other aromatic systems, further modulating its activity.
Comparaison Avec Des Composés Similaires
- 2-Methyl-3-[(methylsulfanyl)methyl]aniline
- 3-Methyl-4-[(methylsulfanyl)methyl]aniline
- 3-Methyl-2-[(ethylsulfanyl)methyl]aniline
Comparison: 3-Methyl-2-[(methylsulfanyl)methyl]aniline is unique due to the specific positioning of the methyl and methylsulfanyl groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs. For instance, the position of the substituents can affect the compound’s ability to undergo electrophilic substitution reactions or its binding affinity to biological targets.
Propriétés
Numéro CAS |
53334-24-0 |
|---|---|
Formule moléculaire |
C9H13NS |
Poids moléculaire |
167.27 g/mol |
Nom IUPAC |
3-methyl-2-(methylsulfanylmethyl)aniline |
InChI |
InChI=1S/C9H13NS/c1-7-4-3-5-9(10)8(7)6-11-2/h3-5H,6,10H2,1-2H3 |
Clé InChI |
XGXOBCNFQRJCPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N)CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



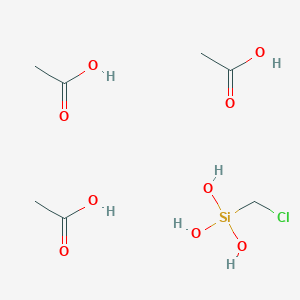
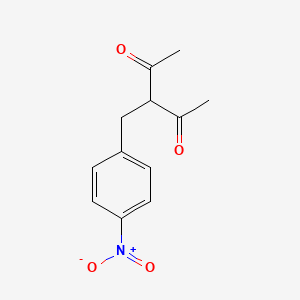

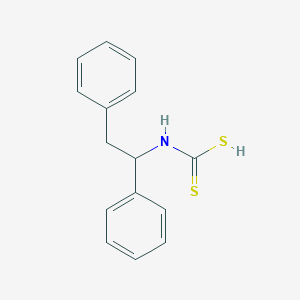

![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
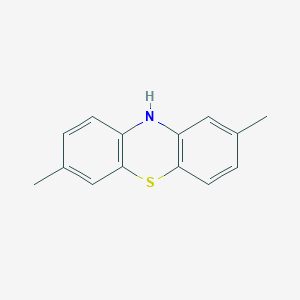
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)

![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
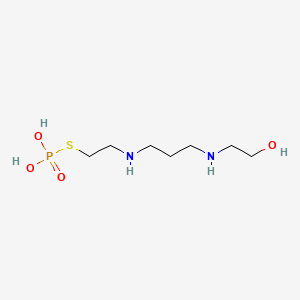
![Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-](/img/structure/B14637684.png)
![1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-](/img/structure/B14637686.png)
